molecular formula C26H32F3N9O3 B12393496 Axl-IN-15

Axl-IN-15

Cat. No.: B12393496
M. Wt: 575.6 g/mol
InChI Key: WKTLEPVJBGMJKC-HNNXBMFYSA-N
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Description

Axl-IN-15 is a potent inhibitor of the Axl receptor tyrosine kinase, which is part of the TAM family of receptors. This compound has shown significant promise in cancer research due to its ability to inhibit Axl with high specificity and potency. Axl receptor tyrosine kinase plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion, making it a valuable target in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Axl-IN-15 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route while ensuring consistency and purity. This typically requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Axl-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Axl-IN-15 exerts its effects by inhibiting the Axl receptor tyrosine kinase. The mechanism involves:

Comparison with Similar Compounds

Axl-IN-15 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high specificity and potency in inhibiting Axl receptor tyrosine kinase. It exhibits a dissociation constant (K_i) and a half-maximal inhibitory concentration (IC50) of less than 1 nanomolar, making it one of the most potent Axl inhibitors available .

Conclusion

This compound is a highly potent and specific inhibitor of the Axl receptor tyrosine kinase, with significant potential in cancer research and therapy. Its unique properties and wide range of applications make it a valuable tool in the study and treatment of various cancers.

Properties

Molecular Formula

C26H32F3N9O3

Molecular Weight

575.6 g/mol

IUPAC Name

4-[4-[[2-amino-5-(1-methylimidazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-6-(cyclopropylmethoxy)-N-[(2S)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2-carboxamide

InChI

InChI=1S/C26H32F3N9O3/c1-15(26(27,28)29)33-23(39)22-34-24(36-25(35-22)41-13-16-3-4-16)38-7-5-17(6-8-38)12-40-20-9-18(10-31-21(20)30)19-11-37(2)14-32-19/h9-11,14-17H,3-8,12-13H2,1-2H3,(H2,30,31)(H,33,39)/t15-/m0/s1

InChI Key

WKTLEPVJBGMJKC-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N

Origin of Product

United States

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